2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one
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Overview
Description
2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one is a compound that features both azetidine and morpholine rings Azetidine is a four-membered nitrogen-containing ring, while morpholine is a six-membered ring containing both nitrogen and oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one can be achieved through various methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach.
Another method involves the generation of a vanillinyl ketene in situ, followed by an electrocyclic reaction of the corresponding zwitterionic intermediate . This approach has been used to achieve highly stereoselective synthesis of polyfunctionalized 2-azetidinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine and morpholine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine or morpholine rings.
Scientific Research Applications
2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one involves its interaction with molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its role in β-lactam antibiotics like penicillins and cephalosporins.
Morpholine derivatives: Used in various industrial applications, including as solvents and corrosion inhibitors.
Uniqueness
2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one is unique due to the combination of azetidine and morpholine rings in a single molecule
Properties
Molecular Formula |
C10H18N2O3 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C10H18N2O3/c1-8(15-9-6-11-7-9)10(13)12-2-4-14-5-3-12/h8-9,11H,2-7H2,1H3 |
InChI Key |
QGJZWUVAJWSLMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2CNC2 |
Origin of Product |
United States |
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